
N'-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide is a chemical compound with the molecular formula C14H13N3O2S It is a derivative of nicotinohydrazide, featuring a 4-methylbenzoyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide typically involves the reaction of 4-methylbenzoyl chloride with 2-(methylthio)nicotinohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazides.
Scientific Research Applications
N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nicotinohydrazide: The parent compound, lacking the 4-methylbenzoyl and methylthio groups.
4-Methylbenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the nicotinohydrazide moiety.
Methylthio derivatives: Compounds with the methylthio group but different acyl groups.
Uniqueness
N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide is unique due to the presence of both the 4-methylbenzoyl and methylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N'-(4-methylbenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-5-7-11(8-6-10)13(19)17-18-14(20)12-4-3-9-16-15(12)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
CHNVYHGRVOEKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


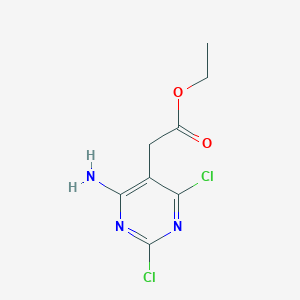
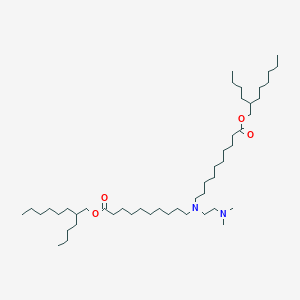
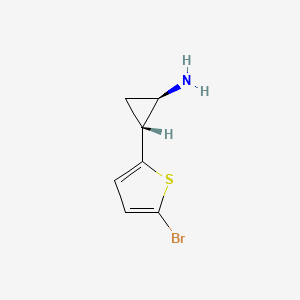
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)


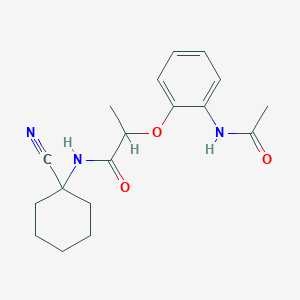
![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)




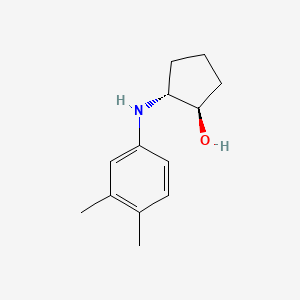
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
